LiAlH₄ is a powerful reducing agent, capable of converting various functional groups in organic molecules. It is particularly effective in reducing:
LiAlH₄ also finds use in various other organic reactions, such as:
Due to its high hydrogen content (around 10% by weight), LiAlH₄ has been explored for potential applications in hydrogen storage. However, challenges such as its complex decomposition process and safety concerns limit its practical use in this field. )
LiAlH₄ is also used in various other research areas, including:
Lithium aluminium hydride is an inorganic compound with the chemical formula LiAlH₄. It appears as a white solid and was first synthesized in 1947 by researchers Finholt, Bond, and Schlesinger. This compound is renowned for its role as a powerful reducing agent in organic synthesis, particularly effective in reducing esters, carboxylic acids, and amides to their corresponding alcohols. Lithium aluminium hydride is highly reactive with water, producing hydrogen gas upon contact, which necessitates careful handling under anhydrous conditions
Lithium aluminium hydride is extensively used in various applications:
Lithium aluminium hydride is primarily utilized in reduction reactions. Some key reactions include:
Lithium aluminium hydride can be synthesized through several methods:
Interaction studies focus on the reactivity of lithium aluminium hydride with various solvents and reagents. It reacts vigorously with protic solvents like water and alcohols, leading to hazardous situations due to the release of flammable hydrogen gas. Consequently, it must be handled under inert atmospheres using dry solvents such as diethyl ether or tetrahydrofuran
Lithium aluminium hydride shares similarities with other reducing agents but has unique properties that distinguish it: Lithium aluminium hydride stands out due to its stronger reducing capability compared to sodium borohydride and its ability to reduce a wider range of functional groups effectively .Compound Formula Reducing Strength Solubility Unique Features Sodium borohydride NaBH₄ Moderate Soluble in water Less reactive than lithium aluminium hydride Sodium aluminium hydride NaAlH₄ Moderate Soluble in water Used mainly for similar reductions Potassium borohydride KBH₄ Moderate Soluble in water Similar reactivity but less common
The classical synthesis of LiAlH₄ involves the reaction of lithium hydride (LiH) with aluminum chloride (AlCl₃) in anhydrous diethyl ether:
$$
4 \, \text{LiH} + \text{AlCl}3 \rightarrow \text{LiAlH}4 + 3 \, \text{LiCl}
$$
This method, first reported by Schlesinger et al. in 1947, yields LiAlH₄ with ~85% efficiency. The product is typically contaminated with ~1% LiCl, which is removed via Soxhlet extraction or recrystallization. Industrial adaptations employ high-purity LiH and AlCl₃ to minimize impurities, with ether serving as both solvent and stabilizer.
Challenges:
Industrial-scale production often utilizes sodium aluminum hydride (NaAlH₄) as an intermediate. The process involves two stages:
Advantages:
The incorporation of TiCl₃ as a catalyst enables direct synthesis from LiH and metallic Al:
$$
\text{LiH} + \text{Al} + \frac{3}{2} \, \text{H}2 \xrightarrow{\text{TiCl}3} \text{LiAlH}_4
$$
Mechanistic Insights:
Kinetic Enhancements:
LiAlH₄ crystallizes in the monoclinic space group P2₁/c at ambient conditions:
High-Pressure Polymorphs:
Under >2.2 GPa, LiAlH₄ transitions to the β-phase (I4₁/a), characterized by:
LiAlH₄ decomposes in three endothermic stages:
Reaction Step | Temperature Range (°C) | Products | Hydrogen Release (wt%) |
---|---|---|---|
3 LiAlH₄ → Li₃AlH₆ + 2 Al + 3 H₂ | 150–170 | Li₃AlH₆, Al | 5.3 |
2 Li₃AlH₆ → 6 LiH + 2 Al + 3 H₂ | 180–220 | LiH, Al | 2.6 |
2 LiH + 2 Al → 2 LiAl + H₂ | >400 | LiAl | 0.9 |
LiAlH₄ reduces:
Selectivity Modifications:
LiAlH₄ cleaves C–X bonds (X = Cl, Br, I) in alkyl halides:
$$
\text{R–X} + \text{LiAlH}4 \rightarrow \text{R–H} + \text{LiX} + \text{AlH}3$$Reactivity follows: RI > RBr > RCl. Tertiary halides exhibit slower kinetics due to steric hindrance.
The mechanochemical approach also enables the synthesis of lithium aluminium hydride composites. For example, ball milling LiAlH₄ with lithium amide (LiNH₂) in a 1:1 molar ratio induced destabilization, releasing up to 5 wt.% hydrogen during milling [2]. This reaction pathway proceeds via decomposition into lithium hexahydroaluminate (Li₃AlH₆) and aluminium, followed by further hydrogen release from Li₃AlH₆ [2].
Solvent-free methodologies are gaining traction to mitigate environmental and safety concerns associated with conventional solvent-based synthesis. Mechanochemical methods inherently qualify as solvent-free, but recent explorations extend to continuous flow systems designed for scalable production. While explicit studies on continuous flow synthesis of lithium aluminium hydride are limited in the provided literature, the principles of solvent-free processing are evident in mechanochemical protocols. For instance, the absence of solvents in ball milling eliminates purification steps and reduces byproduct formation, as demonstrated in the synthesis of LiAlX₄ [1].
Emerging continuous flow reactors could potentially integrate solid-state reactions under controlled atmospheres, enabling precise stoichiometric control and reduced energy input. However, current research predominantly focuses on batch processes, highlighting a gap in flow-based studies for lithium aluminium hydride synthesis.
Solid-state synthesis has unlocked new avenues for lithium tetrahaloaluminates, which exhibit structural and functional similarities to lithium aluminium hydride. Mechanochemical synthesis of LiAlX₄ compounds produces materials with notable lithium-ion conductivity, thermal stability up to 300°C, and compatibility with high-voltage cathodes [1]. Key findings include:
Table 2: Properties of Mechanochemically Synthesized LiAlX₄ Compounds
Compound | Ionic Conductivity (S/cm) | Thermal Stability (°C) | Oxidative Stability (V vs. Li/Li⁺) |
---|---|---|---|
LiAlCl₄ | 1.2 × 10⁻³ | 320 | 4.2 |
LiAlBr₄ | 6.8 × 10⁻⁴ | 290 | 3.8 |
LiAlI₄ | 3.5 × 10⁻⁴ | 260 | 3.2 |
These analogues expand the application scope of lithium aluminium hydride derivatives, particularly in energy storage systems where ionic conductivity and stability are critical [1].
Lithium aluminium hydride exhibits remarkable crystallographic diversity, with two primary phases distinguished by their structural arrangements and stability under different conditions. The α-phase represents the most thermodynamically stable form under ambient conditions, while the β-phase emerges as a high-pressure polymorph with distinct structural characteristics [1] [2] [3].
The α-phase of lithium aluminium hydride crystallizes in the monoclinic space group P2₁/c (space group number 14), representing the most stable configuration under standard conditions [1] [4]. This phase is characterized by unit cell parameters of a = 4.825 Å, b = 7.804 Å, c = 7.897 Å, with α = γ = 90° and β = 112.27° [1] [5]. The crystal structure consists of lithium cations surrounded by five tetrahedral aluminium hydride anions (AlH₄⁻), creating a distinctive five-coordinate lithium environment [1] [6]. Each lithium ion is bonded to one hydrogen atom from each of the surrounding AlH₄⁻ tetrahedra, forming a bipyramidal coordination geometry [1] [7]. The density of the α-phase is 0.926 g/cm³, with a unit cell volume of 68.0 ų per formula unit [1] [5].
In contrast, the β-phase crystallizes in the tetragonal space group I4₁/a (space group number 88), representing a high-pressure polymorph with fundamentally different structural characteristics [2] [3]. The β-phase exhibits unit cell parameters of a = b = 6.75 Å and c = 7.90 Å, with all angles equal to 90° [8]. This phase demonstrates a significantly higher density of 1.167 g/cm³ and a reduced unit cell volume of 53.5 ų per formula unit, representing a 22% volume reduction compared to the α-phase [2] [3]. The structural transformation involves a change from tetrahedral AlH₄ coordination in the α-phase to octahedral AlH₆ coordination in the β-phase, accompanied by an increase in lithium coordination from five to six [9] [10].
The fundamental difference between these phases lies in their aluminum-hydrogen coordination environments. The α-phase maintains the traditional tetrahedral geometry of the AlH₄⁻ anion, where aluminum atoms are covalently bonded to four hydrogen atoms [11] [1]. However, the β-phase exhibits a dramatic structural reorganization where aluminum atoms adopt octahedral coordination with six hydrogen atoms, forming AlH₆ units [9] [10]. This transformation represents a significant departure from the conventional tetrahedral coordination typically observed in alanates.
The crystallographic data reveals substantial differences in the structural parameters between these phases. The α-phase exhibits a monoclinic distortion with a β angle of 112.27°, while the β-phase adopts a more symmetric tetragonal structure [1] [2]. The c-axis length remains relatively constant between the two phases (7.897 Å vs. 7.90 Å), but the a and b parameters undergo significant changes, with the β-phase showing equivalent a and b parameters due to tetragonal symmetry [2] [3].
The pressure-induced phase transformation from α-phase to β-phase lithium aluminium hydride represents one of the most extensively studied structural transitions in complex hydrides. Experimental investigations using in situ Raman spectroscopy and diamond anvil cell techniques have established that the phase transition occurs within the pressure range of 2.2 to 3.3 GPa at room temperature [12] [2] [13].
The transformation mechanism involves a gradual structural reorganization that begins at approximately 2.2 GPa [12] [13]. Initial structural changes manifest as anomalies in the Raman spectra, particularly in the translational and librational modes of the AlH₄⁻ tetrahedra [13]. Between 2.7 and 3.6 GPa, a dramatic transformation occurs where the four translational modes merge with two librational modes, resulting in a broad, flattened peak extending from 50 to 300 cm⁻¹ in the Raman spectrum [13]. This spectroscopic evidence indicates a fundamental change in the vibrational characteristics of the aluminum-hydrogen framework.
The pressure-induced transformation exhibits a volume collapse of approximately 14% at the transition point, with the complete transformation resulting in a 22% reduction in crystal volume [2] [3]. The compression behavior is highly anisotropic, with the b-axis showing particular softness at pressures below 3 GPa [14]. Up to 3 GPa, the unit cell volume drops by about 20%, but above this pressure, the lattice stiffness increases dramatically, and the additional volume reduction up to 7 GPa is approximately 27% [14].
The structural changes during the phase transition involve a complete reorganization of the aluminum-hydrogen coordination environment. The α-phase tetrahedral AlH₄⁻ units progressively distort under pressure, with aluminum atoms eventually lying in nearly the same plane as three hydrogen atoms [14]. The β-phase structure that emerges features aluminum atoms in octahedral coordination with six hydrogen atoms, representing a coordination number increase from four to six [9] [10].
Detailed neutron diffraction studies have revealed that the phase transformation at room temperature does not result in a complete structural change to the theoretically predicted I4₁/a structure [14]. Instead, the high-pressure phase adopts a monoclinic lattice with I2/b symmetry, which can be described as a slightly distorted version of the tetragonal I4₁/a structure [14]. This observation suggests that mechanical strain in the two-phase mixture during transformation may influence the final structure, with the complete I4₁/a structure expected to form only when the transformation is complete.
The reversibility of the pressure-induced phase transition has been confirmed through multiple experimental studies. Upon decompression, the β-phase can be preserved down to pressures well below 1 GPa through rapid pressure quenching [12] [14]. However, complete recovery of the original α-phase structure occurs upon full decompression and cooling [14]. This reversible behavior makes the pressure-induced phase transition particularly interesting for potential applications in hydrogen storage systems.
The kinetics of the phase transformation show strong pressure dependence. The transformation is relatively slow and occurs over a finite pressure range rather than as a sharp transition [12] [13]. This gradual nature of the transition allows for the coexistence of both phases within the transition pressure range, leading to the observation of mixed-phase regions in experimental studies [14].
Computational modeling using density functional theory has provided crucial insights into the structural stability and phase transformation mechanisms of lithium aluminium hydride. The choice of exchange-correlation functional significantly influences the predicted structural parameters and phase transition pressures, with different approximations yielding varying degrees of accuracy compared to experimental observations [2] [15].
The Generalized Gradient Approximation with Perdew-Burke-Ernzerhof functional (GGA-PBE) has been identified as the most accurate method for modeling lithium aluminium hydride structures [2] [15]. GGA-PBE calculations predict unit cell parameters of a = 4.846 Å, b = 7.823 Å, c = 7.808 Å, and β = 111.7° for the α-phase, which closely match experimental values [2]. The calculated crystal volume of 68.7 ų per formula unit shows excellent agreement with the experimental value of 68.0 ų [2] [15].
In contrast, the Local Density Approximation (LDA) systematically underestimates the lattice constants and overestimates the crystal density [2] [15]. LDA calculations yield a = 4.629 Å, b = 6.749 Å, c = 7.779 Å, and β = 112.6°, resulting in a significantly smaller unit cell volume of 56.1 ų per formula unit [2]. This underestimation is attributed to the tendency of LDA to overbind atoms, leading to more compact structures than experimentally observed [2].
The revised GGA functional designed for solids (GGA-PBESol) also underestimates the structural parameters, though to a lesser extent than LDA [2] [15]. GGA-PBESol calculations predict a = 4.706 Å, b = 6.916 Å, c = 7.921 Å, and β = 112.3°, with a unit cell volume of 59.6 ų per formula unit [2]. While GGA-PBESol typically provides better accuracy for densely packed metallic systems, its performance for lithium aluminium hydride is inferior to GGA-PBE due to the molecular-like nature of the AlH₄⁻ units [2].
The pressure-induced phase transformation has been extensively studied using first-principles calculations, with different computational approaches predicting transition pressures ranging from 2.6 to 3.3 GPa [2] [15] [16]. GGA-PBE calculations predict the phase transition at approximately 3.3 GPa, corresponding to a volume collapse of 14% and a total volume reduction of 22% [2] [15]. This prediction shows good agreement with experimental observations, which place the transition between 2.2 and 3.3 GPa [12] [13].
The computational studies have revealed that the phase transformation involves a fundamental change in the electronic structure and bonding characteristics [2] [15]. The α-phase exhibits a band gap characteristic of an insulating material, while the β-phase shows modified electronic properties due to the increased coordination and structural compaction [2]. The density of states calculations indicate that the phase transformation is accompanied by changes in the aluminum-hydrogen bonding, with the octahedral coordination in the β-phase leading to different electronic interactions compared to the tetrahedral coordination in the α-phase [2] [15].
Volume-energy and pressure-energy profiles calculated using DFT provide detailed insights into the thermodynamic stability of different phases [2] [15]. The calculations show that the α-phase (P2₁/c) has the lowest energy under ambient conditions, confirming its experimental stability [2]. The β-phase (I4₁/a) becomes energetically favorable at pressures above 3.3 GPa, with the crossing point of the energy profiles defining the transition pressure [2] [15].
The computational modeling has also investigated the effects of different optimization schemes and convergence criteria on the predicted structural parameters [2] [15]. Studies have shown that the choice of k-point sampling, plane-wave cutoff energy, and convergence thresholds can influence the calculated results, emphasizing the importance of careful computational setup for accurate predictions [2]. The use of projected augmented wave (PAW) potentials with appropriate energy cutoffs (typically 650 eV) has been found to provide reliable results for lithium aluminium hydride systems [2] [15].
Flammable;Corrosive